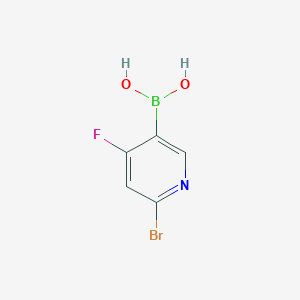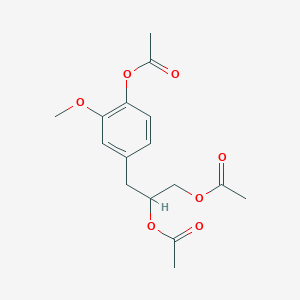
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP) is a labeled compound used extensively in metabolic research. It is a potassium salt of phosphoenol pyruvate, where the carbon atoms at positions 2 and 3 are enriched with the stable isotope carbon-13. This compound is primarily used in studies involving metabolic pathways and enzyme kinetics due to its role as an intermediate in glycolysis and gluconeogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves the isotopic labeling of phosphoenol pyruvate. The process typically starts with the synthesis of labeled pyruvate, which is then phosphorylated to produce phosphoenol pyruvate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods
Industrial production of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced chromatographic techniques to separate and purify the labeled compound. The final product is then converted to its potassium salt form and packaged under conditions that prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Potassium phosphoenol pyruvate (2,3-13C2, 99%) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form various phosphorylated intermediates.
Hydrolysis: It can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It participates in enzyme-catalyzed reactions, such as those involving pyruvate kinase and enolase.
Common Reagents and Conditions
Common reagents used in reactions involving potassium phosphoenol pyruvate include adenosine triphosphate (ATP), magnesium ions, and various enzymes. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products
The major products formed from reactions involving potassium phosphoenol pyruvate include pyruvate, adenosine diphosphate (ADP), and inorganic phosphate. These products are crucial intermediates in metabolic pathways .
Aplicaciones Científicas De Investigación
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is widely used in scientific research, particularly in the following areas:
Metabolic Studies: It is used to trace metabolic pathways and study enzyme kinetics.
Isotope Labeling: The carbon-13 labeling allows for the tracking of carbon atoms through metabolic processes using nuclear magnetic resonance (NMR) spectroscopy.
Biological Research: It is used to study the role of phosphoenol pyruvate in cellular metabolism and energy production.
Medical Research: It is used in studies related to metabolic disorders and the development of therapeutic interventions.
Mecanismo De Acción
Potassium phosphoenol pyruvate (2,3-13C2, 99%) exerts its effects by participating in metabolic reactions as an intermediate. It acts as a substrate for enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenol pyruvate to pyruvate, generating ATP in the process. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoenol pyruvate: The unlabeled form of the compound.
Sodium phosphoenol pyruvate: A sodium salt variant.
Phosphoenol pyruvate (13C): Labeled with carbon-13 at a single position.
Uniqueness
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is unique due to its dual carbon-13 labeling, which provides more detailed information in metabolic studies compared to single-labeled or unlabeled variants. This dual labeling allows for more precise tracking of metabolic processes and enzyme activities .
Propiedades
Fórmula molecular |
C3H5KO6P |
|---|---|
Peso molecular |
209.13 g/mol |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/i1+1,2+1; |
Clave InChI |
RJPINWGLSYHRIW-AWQJXPNKSA-N |
SMILES isomérico |
[13CH2]=[13C](C(=O)O)OP(=O)(O)O.[K] |
SMILES canónico |
C=C(C(=O)O)OP(=O)(O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)




![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)

